Cas no 898758-48-0 (2-Dodecanoyloxazole)
2-Dodecanoyloxazole Chemical and Physical Properties
Names and Identifiers
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- 1-(1,3-oxazol-2-yl)dodecan-1-one
- 2-DODECANOYLOXAZOLE
- MFCD07699292
- A915872
- 898758-48-0
- DTXSID60642041
- AKOS016019025
- 1-(Oxazol-2-yl)dodecan-1-one
- 1-Dodecanone, 1-(2-oxazolyl)-
- 2-Dodecanoyloxazole
-
- MDL: MFCD07699292
- Inchi: 1S/C15H25NO2/c1-2-3-4-5-6-7-8-9-10-11-14(17)15-16-12-13-18-15/h12-13H,2-11H2,1H3
- InChI Key: RZLRWUMYWJZOOX-UHFFFAOYSA-N
- SMILES: O=C(C1=NC=CO1)CCCCCCCCCCC
Computed Properties
- Exact Mass: 251.18900
- Monoisotopic Mass: 251.188529040g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 11
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.5
- Topological Polar Surface Area: 43.1Ų
Experimental Properties
- Density: 0.959
- Boiling Point: 347.8°C at 760 mmHg
- Flash Point: 164.1°C
- Refractive Index: 1.469
- PSA: 43.10000
- LogP: 4.77820
- pka: -1.71±0.10(Predicted)
2-Dodecanoyloxazole Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Dodecanoyloxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 202596-1g |
2-Dodecanoyloxazole |
898758-48-0 | 97% | 1g |
£554.00 | 2022-03-01 | |
| Fluorochem | 202596-2g |
2-Dodecanoyloxazole |
898758-48-0 | 97% | 2g |
£837.00 | 2022-03-01 | |
| Fluorochem | 202596-5g |
2-Dodecanoyloxazole |
898758-48-0 | 97% | 5g |
£1702.00 | 2022-03-01 | |
| TRC | D090695-250mg |
2-Dodecanoyloxazole |
898758-48-0 | 250mg |
$ 440.00 | 2022-06-06 | ||
| TRC | D090695-500mg |
2-Dodecanoyloxazole |
898758-48-0 | 500mg |
$ 735.00 | 2022-06-06 | ||
| Ambeed | A603179-1g |
2-Dodecanoyloxazole |
898758-48-0 | 95+% | 1g |
$517.0 | 2025-04-15 | |
| Chemenu | CM297459-1g |
2-Dodecanoyloxazole |
898758-48-0 | 95% | 1g |
$*** | 2023-03-29 | |
| abcr | AB362714-1 g |
2-Dodecanoyloxazole, 97%; . |
898758-48-0 | 97% | 1 g |
€954.60 | 2023-07-19 | |
| abcr | AB362714-2 g |
2-Dodecanoyloxazole, 97%; . |
898758-48-0 | 97% | 2 g |
€1,400.00 | 2023-07-19 | |
| Crysdot LLC | CD11024311-1g |
2-Dodecanoyloxazole |
898758-48-0 | 95+% | 1g |
$512 | 2024-07-19 |
2-Dodecanoyloxazole Suppliers
2-Dodecanoyloxazole Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 2-Dodecanoyloxazole
2-Dodecanoyloxazole: A Comprehensive Overview
2-Dodecanoyloxazole, identified by the CAS registry number 898758-48-0, is a compound of significant interest in various scientific and industrial applications. This compound belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The specific structure of 2-Dodecanoyloxazole includes a dodecanoyl group attached to the oxazole ring at the 2-position, making it a derivative of caprolactam with unique chemical properties.
The synthesis of 2-Dodecanoyloxazole typically involves the reaction of dodecanoic acid with ammonia or its derivatives under specific conditions. This process often requires catalytic agents to facilitate the formation of the oxazole ring. Recent studies have explored alternative synthetic pathways, including microwave-assisted synthesis and enzymatic catalysis, which have shown promise in improving yield and reducing reaction time. These advancements highlight the growing interest in optimizing the production of oxazole derivatives for industrial applications.
2-Dodecanoyloxazole exhibits a range of physical and chemical properties that make it suitable for various applications. Its melting point is relatively high, which contributes to its stability under thermal conditions. Additionally, it has moderate solubility in organic solvents, making it amenable to use in organic reactions and formulations. The compound's ability to form stable complexes with metal ions has been a focus of recent research, particularly in the development of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and sensing technologies.
In terms of biological activity, 2-Dodecanoyloxazole has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial and fungal strains, particularly in combination with other antimicrobial compounds. This property makes it a candidate for use in pharmaceutical formulations and food preservatives. Furthermore, research into its cytotoxicity has revealed that it exhibits selective toxicity towards cancer cells, suggesting its potential as an anticancer agent.
The application of oxazoles, including 2-Dodecanoyloxazole, in materials science has also been explored. For instance, derivatives of this compound have been used as precursors for the synthesis of high-performance polymers. These polymers exhibit excellent mechanical properties and thermal stability, making them suitable for use in aerospace and automotive industries. Additionally, the compound's ability to act as a precursor for conducting polymers has been investigated, opening avenues for its use in electronic devices such as sensors and actuators.
In recent years, there has been increasing interest in the green chemistry aspects of synthesizing and utilizing oxazoles. Researchers have developed eco-friendly methods for producing 2-Dodecanoyloxazole, including the use of biocatalysts and solvent-free conditions. These methods not only reduce environmental impact but also enhance the cost-effectiveness of production processes. Such approaches align with global efforts to promote sustainable chemistry practices.
The future outlook for 2-Dodecanoyloxazole is promising, with ongoing research exploring its potential in emerging fields such as nanotechnology and drug delivery systems. Its unique chemical structure allows for functionalization at multiple sites, enabling the creation of tailor-made compounds with specific properties. For example, researchers are investigating its use as a building block for self-assembling nanostructures that could find applications in drug delivery and imaging.
In conclusion, 2-Dodecanoyloxazole, CAS No. 898758-48-0 strong>, is a versatile compound with diverse applications across multiple disciplines. Its chemical properties make it valuable in pharmaceuticals, materials science, and nanotechnology. As research continues to uncover new potential uses and optimized synthesis methods, this compound is likely to play an increasingly important role in both academic research and industrial applications.
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